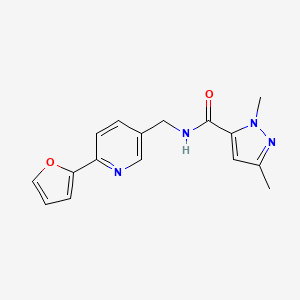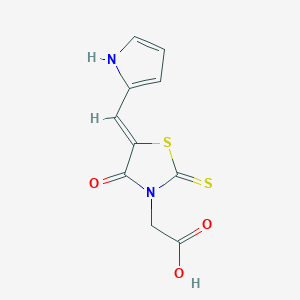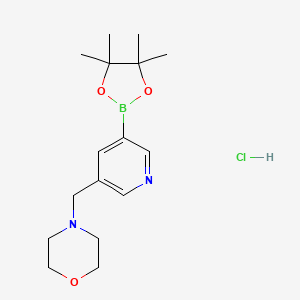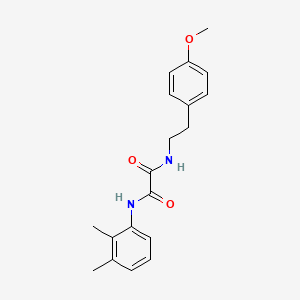
1-(2-methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
Hydrogelation and Anion Tuning
- Hydrogelation Applications: A study by Lloyd and Steed (2011) discusses the formation of hydrogels from a related urea compound, highlighting the importance of anion identity in tuning the gels' physical properties. This research underlines the potential of urea derivatives in creating hydrogels with customizable mechanical properties, which can be critical for biomedical applications, such as tissue engineering and drug delivery systems. (Lloyd & Steed, 2011)
Antiproliferative Agents in Cancer Research
- Targeting P53 in Cancer: Bazin et al. (2016) identified a urea derivative displaying cytostatic activity against non-small cell lung cancer cell lines, emphasizing the compound's role in the reactivation of mutant p53. This discovery is pivotal for developing therapies targeting specific cancer cell lines with mutated p53, a common alteration in various cancers. (Bazin et al., 2016)
Synthesis of Heterocyclic Compounds
- Novel Synthesis Approaches: Research by Vicentini et al. (2000) provides insights into the synthesis of isoxazole and pyrazole derivatives, showcasing the versatility of urea derivatives in constructing complex heterocyclic frameworks. Such methodologies can be instrumental in generating new chemical entities for further pharmacological evaluation. (Vicentini et al., 2000)
Chemical Property Modification
- Modifying Chemical Properties: The study of Wigandia urens by Cao et al. (2003) illustrates the isolation of compounds with activity against the chemokine receptor CCR5. Although not directly mentioning the specific urea compound, this research highlights the broader context of modifying chemical properties to achieve desired biological activities, suggesting the potential of urea derivatives in medicinal chemistry. (Cao et al., 2003)
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Studies by Nassar et al. (2015) and others have explored the synthesis of various urea derivatives, assessing their antimicrobial activities. These efforts underscore the potential of such compounds in addressing microbial resistance, paving the way for new antibiotics and antifungal agents. (Nassar et al., 2015)
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-21-9-6-17-13(20)16-5-8-19-7-2-11(18-19)12-10-14-3-4-15-12/h2-4,7,10H,5-6,8-9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSRJGORWQNKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)


![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)
![4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2821034.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)
![2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride](/img/structure/B2821037.png)

![8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2821040.png)

![5,9-bis(4-fluorophenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2821043.png)
![3-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2821044.png)
